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molecular formula C13H22F2N2O2 B1397973 tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate CAS No. 1093066-74-0

tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate

Cat. No. B1397973
M. Wt: 276.32 g/mol
InChI Key: RIGPUFYOEHVLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08173650B2

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylic acid tert-butyl ester (0.265 g, 0.96 mmol) in DCM/TFA (3 mL/3 mL). The reaction mixture was stirred for 3 h at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 4-(3,3-Difluoroazetidin-1-yl)piperidine as a white solid (0.154 g, 91%). 1H NMR (300 MHz, CDCl3): δ 3.54 (t, J=11.9 Hz, 4H), 3.10 (dt, J=12.7, 3.9 Hz, 2H), 2.59 (td, J=11.9, 2.6 Hz, 2H), 2.24-2.13 (m, 1H), 1.76-1.65 (m, 2H), 1.30-1.15 (m, 2H).
Quantity
0.265 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:17][C:16]([F:19])([F:18])[CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[F:19][C:16]1([F:18])[CH2:17][N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.265 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC(C1)(F)F
Name
DCM TFA
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cartridge was washed with MeOH
WASH
Type
WASH
Details
the desired product was eluted

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1(CN(C1)C1CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.154 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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